2,2-Difluorospiro[2.3]hexane-1-carboxylic acid 2,2-Difluorospiro[2.3]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1936230-67-9
VCID: VC7095875
InChI: InChI=1S/C7H8F2O2/c8-7(9)4(5(10)11)6(7)2-1-3-6/h4H,1-3H2,(H,10,11)
SMILES: C1CC2(C1)C(C2(F)F)C(=O)O
Molecular Formula: C7H8F2O2
Molecular Weight: 162.136

2,2-Difluorospiro[2.3]hexane-1-carboxylic acid

CAS No.: 1936230-67-9

Cat. No.: VC7095875

Molecular Formula: C7H8F2O2

Molecular Weight: 162.136

* For research use only. Not for human or veterinary use.

2,2-Difluorospiro[2.3]hexane-1-carboxylic acid - 1936230-67-9

Specification

CAS No. 1936230-67-9
Molecular Formula C7H8F2O2
Molecular Weight 162.136
IUPAC Name 2,2-difluorospiro[2.3]hexane-1-carboxylic acid
Standard InChI InChI=1S/C7H8F2O2/c8-7(9)4(5(10)11)6(7)2-1-3-6/h4H,1-3H2,(H,10,11)
Standard InChI Key DXMNAEVEFHUBKW-UHFFFAOYSA-N
SMILES C1CC2(C1)C(C2(F)F)C(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The compound’s defining feature is its spirocyclic system, where a cyclopropane ring (three-membered) and a cyclobutane ring (four-membered) share a single carbon atom. This arrangement imposes significant steric constraints, limiting rotational freedom and stabilizing specific conformations. The two fluorine atoms at the C2 position further influence electron distribution and intermolecular interactions, while the carboxylic acid group at C1 provides a site for hydrogen bonding or salt formation .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC7H8F2O2\text{C}_7\text{H}_8\text{F}_2\text{O}_2
Molecular Weight162.136 g/mol
SMILES NotationC1CC2(C1)C(C2(F)F)C(=O)O
InChI KeyDXMNAEVEFHUBKW-UHFFFAOYSA-N

Table 2: Predicted Collision Cross Sections

Adductm/zCCS (Ų)
[M+H]+[M+H]^+163.05652142.6
[M+Na]+[M+Na]^+185.03846147.9
[MH][M-H]^-161.04196144.7

Synthetic Pathways and Challenges

Hypothesized Route

While explicit synthetic details for 2,2-difluorospiro[2.3]hexane-1-carboxylic acid are scarce, analogous spirocyclic compounds are typically synthesized through multistep sequences involving cyclopropanation and fluorination. A plausible approach might involve:

  • Cyclopropanation: Ring-opening of a strained cycloalkene (e.g., norbornene) with a difluorocarbene precursor to form the spirocyclic core.

  • Functionalization: Oxidation of a methyl group to the carboxylic acid via KMnO4 or ozonolysis, followed by workup.

Fluorination Strategies

Introducing fluorine atoms often employs reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). The steric environment of the spiro system likely necessitates careful optimization to avoid side reactions, such as ring-opening or over-fluorination.

Applications in Medicinal Chemistry

Conformational Restriction

The spiro architecture enforces a rigid geometry, reducing entropy penalties upon binding to biological targets. This property is exploited in drug design to improve potency and selectivity. For example, analogous spirocycles have been incorporated into protease inhibitors and G protein-coupled receptor (GPCR) modulators.

Derivative Synthesis

The carboxylic acid group serves as a handle for derivatization. Amide formation, esterification, or coupling to heterocycles can yield libraries of compounds for high-throughput screening. A related derivative, 5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid (CAS 2228648-68-6), demonstrates the feasibility of introducing additional functional groups .

Future Research Directions

Biological Screening

Despite its promise, no published data on the biological activity of 2,2-difluorospiro[2.3]hexane-1-carboxylic acid are available. Priority areas include:

  • Enzyme Inhibition Studies: Targeting proteases or kinases where rigid scaffolds enhance binding.

  • Pharmacokinetic Profiling: Assessing metabolic stability and membrane permeability.

Computational Modeling

Molecular dynamics simulations could predict binding modes with therapeutic targets, guiding rational design of derivatives. QSAR (quantitative structure-activity relationship) models may also correlate structural features with activity.

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